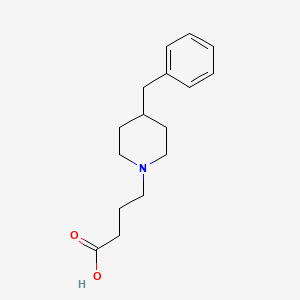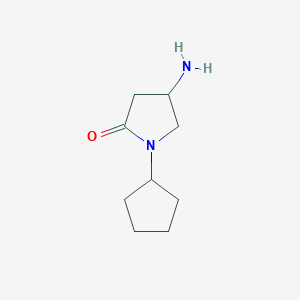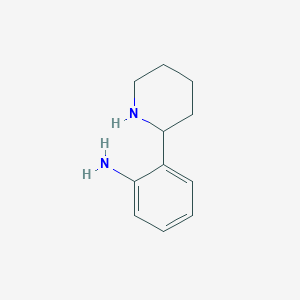![molecular formula C14H22ClN3O2 B12114111 (2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride](/img/structure/B12114111.png)
(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Val-Phe-NH2 HCl, also known as L-Valyl-L-phenylalaninamide hydrochloride, is a dipeptide compound composed of valine and phenylalanine residues. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Phe-NH2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling Reaction: The valine residue is first attached to the resin. The phenylalanine residue is then coupled to the valine using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent such as trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of H-Val-Phe-NH2 HCl may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
H-Val-Phe-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction of the amide bond can produce the corresponding amine.
Aplicaciones Científicas De Investigación
H-Val-Phe-NH2 HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of H-Val-Phe-NH2 HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with proteases, inhibiting their activity and affecting protein degradation pathways.
Comparación Con Compuestos Similares
H-Val-Phe-NH2 HCl can be compared with other dipeptides such as H-Phe-Phe-NH2 HCl and H-Val-Val-NH2 HCl. While these compounds share similar structural features, their unique amino acid compositions confer distinct properties and applications. For instance, H-Phe-Phe-NH2 HCl is known for its self-assembly properties, making it useful in nanomedicine .
Conclusion
H-Val-Phe-NH2 HCl is a versatile dipeptide with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H22ClN3O2 |
|---|---|
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-9(2)12(15)14(19)17-11(13(16)18)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H2,16,18)(H,17,19);1H |
Clave InChI |
DOZPBAVBVCKJBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12114034.png)





![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)
![Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12114091.png)




![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B12114110.png)

